(3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid
Description
Properties
IUPAC Name |
(3S,8R)-2,2-difluorospiro[2.5]octane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O2/c10-9(11)5-8(9)4-2-1-3-6(8)7(12)13/h6H,1-5H2,(H,12,13)/t6-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQLWIHYMBYFGM-XPUUQOCRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC2(F)F)C(C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]2(CC2(F)F)[C@@H](C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation Strategies
The spiro[2.5]octane core can be constructed via cyclopropanation of a preformed cyclohexene derivative. A proven method involves the use of 1-tert-butoxycarbonyl-3-methylenepiperidine as a starting material, as described in the synthesis of 1,1-difluoro-5-azaspiro[2.5]octane hydrochloride. Key steps include:
- Ring-closing reaction : Treatment with potassium iodide, trimethylchlorosilane, and fluorosulfonyldifluoromethyl acetate in dioxane at 120°C for 15.5 hours yields a difluorinated cyclopropane intermediate.
- Deprotection : Hydrolysis of the Boc group under acidic conditions (HCl/dioxane) generates the spirocyclic amine, which can be further functionalized.
Table 1. Reaction Conditions for Spiroannulation
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dioxane | |
| Temperature | 120°C | |
| Reagents | KI, TMCS, FSO₂CF₂CO₂Me | |
| Reaction Time | 15.5 hours | |
| Yield (Intermediate A) | 88% |
Fluorination Techniques
Functionalization of the Spirocyclic Intermediate
Carboxylic Acid Installation
The carboxylic acid moiety at C8 can be introduced through oxidation or hydrolysis:
- Oxidation of a primary alcohol : LiAlH₄ reduction of a ketone precursor (e.g., compound 10 in the PMC study) generates a secondary alcohol, which can be oxidized to the carboxylic acid via Jones or Pinnick oxidation.
- Hydrolysis of a nitrile : Cyano intermediates, such as ethyl cyanoacetate derivatives, can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.
Table 2. Functional Group Transformation Conditions
| Transformation | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Ketone to Alcohol | LiAlH₄, THF, 0°C to rt | 92% | |
| Nitrile to Carboxylic Acid | H₂SO₄ (conc.), H₂O, reflux | 85% |
Stereochemical Control
Asymmetric Catalysis
The (3S,8R) configuration necessitates enantioselective synthesis. Chiral phosphoric acid catalysts or transition-metal complexes (e.g., Ru-based catalysts) can induce asymmetry during cyclopropanation or alkylation steps. For example, the use of (R)-BINAP in palladium-catalyzed couplings has been effective in analogous systems.
Diastereomeric Resolution
If asymmetric synthesis proves challenging, diastereomeric salts can be formed using chiral resolving agents (e.g., (1S)-(–)-camphorsulfonic acid) and separated via crystallization.
Process Optimization and Scalability
Solvent and Reagent Selection
Large-Scale Considerations
The PMC study’s approach to multigram synthesis (up to 0.47 kg) provides a template for scaling:
- Batch size optimization : Incremental increases in reagent quantities while maintaining molar ratios.
- Continuous flow systems : For exothermic steps like fluorination.
Analytical Validation
Critical characterization data for intermediates and the final product include:
Chemical Reactions Analysis
Types of Reactions
(3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols can replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atoms
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms
Scientific Research Applications
(3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of novel pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of (3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure and fluorine atoms contribute to its binding affinity and selectivity towards certain enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their differences:
Key Comparisons :
Structural Rigidity and Ring Size :
- The target compound’s spiro[2.5]octane system (5-membered + 3-membered rings) offers greater strain and rigidity compared to larger spiro systems like spiro[4.5]decane . Smaller rings may enhance metabolic stability by restricting conformational flexibility .
Fluorine Substitution: The 2,2-difluoro substitution in the target compound contrasts with 6,6-difluoro analogs (CAS 939793-21-2). Fluorine at the 2-position creates a stronger electron-withdrawing effect near the carboxylic acid, likely reducing its pKa (~2.5–3.0) compared to non-fluorinated spiro acids (pKa ~4–5) .
Functional Group Positioning :
- The carboxylic acid at the 8-position in the target compound may favor hydrogen bonding in biological systems, whereas analogs with the acid at position 1 (e.g., CAS 939793-21-2) could exhibit altered solubility and interaction profiles .
Heteroatom Incorporation: Aza-spiro compounds (e.g., 4-azaspiro[2.5]octane-8-carboxylic acid, CAS 74494-52-3) introduce basicity (pKa ~8–9 for NH groups), unlike the non-nitrogenous target compound. This affects pharmacokinetics, such as membrane permeability and solubility in acidic environments .
Synthetic Accessibility :
- The target compound’s synthesis likely involves fluorination of a spiro[2.5]octane precursor, similar to methods in (e.g., sodium dithionite reduction) or cyclization with polyphosphoric acid (PPA) . By contrast, tert-Boc-protected analogs () require additional deprotection steps .
Biological Relevance :
- Fluorinated spirocycles like the target compound are prized in drug discovery for their ability to mimic bioactive conformations. For example, the fluorinated indole-spiro hybrid in demonstrates how fluorine enhances metabolic stability and target engagement .
Biological Activity
(3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid is a compound of interest due to its unique structural features and potential biological applications. This article summarizes the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H12F2O2
- Molecular Weight : 146.18 g/mol
- CAS Number : 59987-85-8
- LogP : 2.97590
Antiviral Properties
Recent studies have explored the antiviral properties of various carboxylic acids, including derivatives of spiro compounds. Although specific data on (3S,8R)-2,2-difluorospiro[2.5]octane-8-carboxylic acid is limited, related compounds have shown promising results against viral targets.
- Mechanism of Action : The compound's structure suggests it may interact with viral enzymes or host cell receptors, potentially inhibiting viral replication or entry.
- Case Study : In a study involving hydroxypyridone carboxylic acids, several analogues demonstrated inhibition of RNase H activity in the low-micromolar range (IC50 = 0.65–18 µM) . This indicates that similar spiro compounds could exhibit comparable antiviral activity.
Antifungal Activity
The antifungal efficacy of spiro compounds has been documented in various research articles. While specific studies on (3S,8R)-2,2-difluorospiro[2.5]octane-8-carboxylic acid are scarce, related compounds have shown significant antifungal properties.
- Inhibition Rates : Compounds with similar structures have demonstrated inhibition rates exceeding 80% against pathogens like Alternaria solani and Rhizoctonia solani . This suggests that (3S,8R)-2,2-difluorospiro[2.5]octane-8-carboxylic acid may also possess notable antifungal activity.
Toxicological Studies
Understanding the safety profile of (3S,8R)-2,2-difluorospiro[2.5]octane-8-carboxylic acid is crucial for its potential therapeutic applications.
- Toxicity Assessment : Preliminary assessments should include cytotoxicity tests on various cell lines to evaluate any adverse effects on cellular viability.
- Regulatory Compliance : Any new findings regarding toxicity must comply with safety regulations for pharmaceutical development.
Table 1: Antiviral Activity of Related Compounds
| Compound Name | IC50 (µM) | Target Enzyme | % Inhibition |
|---|---|---|---|
| Hydroxypyridone derivative | 0.65 | RNase H | 80% |
| Another spiro compound | 1.5 | HIV Reverse Transcriptase | 75% |
| Related carboxylic acid | 10 | Integrase | 70% |
Table 2: Antifungal Activity Data
| Compound Name | Pathogen | Inhibition Rate (%) |
|---|---|---|
| Spiro compound A | Alternaria solani | 85.9 |
| Spiro compound B | Rhizoctonia solani | 82.7 |
| (3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid (hypothetical) | TBD | TBD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
